molecular formula C22H22N4O3 B2530933 N-cyclohexyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 1021106-38-6

N-cyclohexyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No.: B2530933
CAS No.: 1021106-38-6
M. Wt: 390.443
InChI Key: BUCGSNWONFSZPW-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a novel synthetic compound designed for advanced pharmaceutical and agrochemical research. Its molecular architecture integrates an indole core, a 1,3,4-oxadiazole ring, and a furan heterocycle, a combination frequently explored in medicinal chemistry due to its potential for high bioactivity. This compound is of significant interest for screening as a potential enzyme inhibitor or receptor modulator. The 1,3,4-oxadiazole moiety is a known pharmacophore associated with a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects, making this compound a valuable candidate for developing new therapeutic agents. Furthermore, the furan and indole structures provide versatile handles for further chemical functionalization, allowing researchers to explore structure-activity relationships and optimize the lead compound for specific targets. This reagent is provided for research use only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c27-20(23-15-7-2-1-3-8-15)14-26-13-17(16-9-4-5-10-18(16)26)21-24-25-22(29-21)19-11-6-12-28-19/h4-6,9-13,15H,1-3,7-8,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCGSNWONFSZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The furan ring can be introduced via a palladium-catalyzed coupling reaction. The indole moiety is often synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The final step involves the acylation of the indole derivative with cyclohexyl acetic acid chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated indole derivatives.

Scientific Research Applications

N-cyclohexyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, the indole moiety is known to interact with serotonin receptors, which could explain some of its biological effects. Additionally, the oxadiazole ring may inhibit certain enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its hybrid architecture. Below is a comparison with key analogs:

Compound Core Structure Key Substituents Reported Activity Reference
N-cyclohexyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide 1,3,4-oxadiazole + indole Cyclohexyl-acetamide, furan-2-yl Not explicitly reported in evidence
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) 1,3,4-oxadiazole + benzamide Cyclohexyl-ethyl sulfamoyl, furan-2-yl Antifungal (C. albicans), thioredoxin reductase inhibition
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) 1,3,4-oxadiazole + benzofuran Chlorophenyl-thioacetamide Antimicrobial (Laccase catalysis)
N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide (1) 1,3,4-oxadiazole + acetamide Furan-2-yl, phenyl Synthetic intermediate; no activity reported
4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives Oxazolone + indole Fluoro-indole, arylbenzelidene Antioxidant, antimicrobial

Key Structural Insights:

  • Oxadiazole-Furan Synergy : The 5-(furan-2-yl)-1,3,4-oxadiazole motif is recurrent in analogs like LMM11 and compound 2a, often linked to antifungal and antimicrobial activities .
  • Indole vs.
  • Cyclohexyl Group Impact : The cyclohexyl-acetamide side chain may improve membrane permeability compared to simpler alkyl or aryl substituents in analogs like compound 2a .

Biological Activity

N-cyclohexyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound involves several key steps:

Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.

Indole Coupling: The indole moiety is introduced via coupling reactions with suitable indole derivatives.

Final Assembly: The final product is obtained by coupling the oxadiazole derivative with the acetamide group using standard coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and indole moieties. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AHEPG21.18 ± 0.14
Compound BMCF70.67
N-cyclohexyl derivativeVariousTBDCurrent Study

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound’s potential effectiveness in cancer therapy.

The mechanism by which this compound exerts its biological effects is multifaceted:

Interaction with Enzymes: The presence of the oxadiazole ring allows for interaction with various enzymes involved in cancer progression and inflammation.

Inhibition of Cell Proliferation: Similar compounds have been shown to inhibit pathways that lead to cell proliferation, particularly in cancer cells.

Redox Reactions: The nitro group present in related compounds can participate in redox reactions that may enhance their biological activity by modifying cellular redox states.

3. Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of oxadiazole derivatives:

Study 1: A recent investigation into oxadiazole derivatives demonstrated that compounds with furan substituents exhibited enhanced anticancer properties compared to their analogs without such groups. The study utilized various cancer cell lines, including breast and colon cancer models.

Study 2: Another research focused on the synthesis and evaluation of multiple derivatives showed that modifications at the indole position significantly affected the anticancer activity, suggesting that structural optimization is crucial for enhancing efficacy.

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